4-(5-Fluoro-2-methoxyphenyl)benzoic acid
Overview
Description
5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 5’ position, a methoxy group at the 2’ position, and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: The starting material, 2-methoxybiphenyl, is brominated at the 5’ position using bromine in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride, to introduce the fluoro group.
Carboxylation: The resulting fluoro-substituted biphenyl is then carboxylated at the 4 position using a carboxylation reagent like carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 5’-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: 5’-Amino-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid (when using an amine nucleophile).
Scientific Research Applications
5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the biphenyl core.
2-Fluoro-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
4-Fluoro-3-methoxybenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the biphenyl core and the specific substitution pattern. This combination imparts distinct physicochemical properties, such as increased rigidity and potential for π-π stacking interactions, which can be advantageous in various applications.
Biological Activity
4-(5-Fluoro-2-methoxyphenyl)benzoic acid, a compound with significant structural features, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of fluorine and methoxy groups in its structure may influence its interactions with biological targets, making it a subject of ongoing research.
The compound is characterized by the following chemical formula: CHFO. Its molecular weight is approximately 272.26 g/mol. The unique arrangement of the fluorine and methoxy groups contributes to its distinct chemical and physical properties, which are crucial for its biological activity.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability, while the methoxy group may play a role in modulating binding affinity to biological targets. These interactions can lead to specific biological effects, such as enzyme inhibition or receptor modulation, which are essential for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential applications in treating bacterial infections. The compound's effectiveness varies depending on the concentration and the type of bacteria tested.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, potentially through pathways involving reactive oxygen species (ROS) generation and cell cycle arrest.
Case Studies
Study | Findings | |
---|---|---|
In vitro study on bacterial strains | Inhibition of growth in E. coli and S. aureus at concentrations above 50 µg/mL | Suggests potential as an antimicrobial agent |
Anti-inflammatory assay | Reduction in TNF-alpha levels by 30% in treated cells | Indicates promise for inflammatory disease treatment |
Cancer cell line study | Induced apoptosis in MCF-7 cells with IC of 25 µM | Supports further investigation as an anticancer agent |
Research Applications
This compound serves multiple roles in research:
- Medicinal Chemistry : As a potential lead compound for drug development targeting infections and inflammation.
- Biochemical Studies : Investigating the interactions with specific enzymes and receptors to elucidate its mechanism of action.
- Material Science : Utilized in developing advanced materials due to its unique structural properties.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-6-11(15)8-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNSTHOIDILRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680823 | |
Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184821-08-6 | |
Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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